REACTION_CXSMILES
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[CH3:1][O:2][C:3]([C:5]1[N:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[C:8]([C:15]([O:17][CH3:18])=[O:16])=[N:7][C:6]=1[C:19]([O:21][CH3:22])=[O:20])=[O:4]>C(O)C.[Pd]>[CH3:1][O:2][C:3]([CH:5]1[CH:6]([C:19]([O:21][CH3:22])=[O:20])[NH:7][CH:8]([C:15]([O:17][CH3:18])=[O:16])[CH:9]([C:11]([O:13][CH3:14])=[O:12])[NH:10]1)=[O:4]
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Name
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|
Quantity
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5.3 g
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Type
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reactant
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Smiles
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COC(=O)C1=C(N=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC
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Name
|
|
Quantity
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800 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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10 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
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the solution was filtered
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
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Details
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to give slightly yellow crystals
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Name
|
|
Type
|
|
Smiles
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COC(=O)C1NC(C(NC1C(=O)OC)C(=O)OC)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |